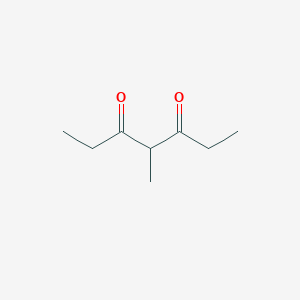

4-Methylheptane-3,5-dione

Overview

Description

4-Methylheptane-3,5-dione is a beta-diketone . It has a molecular formula of C8H14O2 . The molecular weight of this compound is 142.20 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI representation of its structure isInChI=1S/C8H14O2/c1-4-7(9)6(3)8(10)5-2/h6H,4-5H2,1-3H3 . Physical and Chemical Properties Analysis

This compound has a molecular weight of 142.20 g/mol . It has a density of 0.9±0.1 g/cm3 . The boiling point of this compound is 197.4±13.0 °C at 760 mmHg . It has a vapour pressure of 0.4±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.4±3.0 kJ/mol . The flash point is 69.6±16.8 °C .Scientific Research Applications

Chemical Vapour Deposition Precursors

4-Methylheptane-3,5-dione and its derivatives, like 2,2,6,6-tetramethylheptane-3,5-dione, have been studied for their role in chemical vapor deposition (CVD) processes. The thermal decomposition pathways of these compounds are crucial for understanding and improving CVD methods, which are widely used in material science and nanotechnology (Russell & Yee, 2005).

Lanthanide Shift Reagents

Research has explored the use of 2,2,6,6-tetramethylheptane-3,5-dione complexes with lanthanide ions as shift reagents in nuclear magnetic resonance (NMR) spectroscopy. This application is important for the analysis of molecular structures and interactions (Green & Sinha, 1971).

Structural Analysis

The molecule has also been a subject of study in crystallography and quantum chemical calculations, contributing to the understanding of weak interactions in molecular structures. For example, 1,5-Bis([1,1'-biphenyl]-4-yl)-5-hydroxy-3-methylheptane-1,6-dione demonstrates the importance of intramolecular forces in molecular conformation (Vashchenko et al., 2019).

Synthesis and Reactions

The synthesis of various derivatives of this compound has been explored, highlighting the compound's utility in organic synthesis and the optimization of reaction conditions for effective production (Yan-Xin, 2007).

Spectroscopic Studies

This compound and its variants are also subjects of spectroscopic studies, providing valuable data for the assignment of vibrational frequencies and understanding of molecular structures, as demonstrated in studies involving infrared Fourier transform vibrational analysis (Sayyar et al., 2021).

Biological Applications

While this review excludes drug use, dosage, and side effects, it is noteworthy that derivatives of this compound, such as 2-Hydroxyheptane-3,5-dione, have shown potential in biological applications, including antibacterial activities (Alam et al., 1999).

Safety and Hazards

When handling 4-Methylheptane-3,5-dione, personal protective equipment should be used. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Beware of vapors accumulating to form explosive concentrations. Vapors can accumulate in low areas .

Properties

IUPAC Name |

4-methylheptane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-7(9)6(3)8(10)5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJLPSJMPXGRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152211 | |

| Record name | 3,5-Heptanedione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187-04-8 | |

| Record name | 3,5-Heptanedione, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Heptanedione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-methylheptane-3,5-dione in the context of the Lucerne Weevil (Sitona discoideus)?

A: While the provided research paper [] doesn't specifically investigate the compound this compound, it delves into the olfactory receptor neurons of the Lucerne Weevil and their responses to various plant volatiles and pheromone compounds. Understanding these olfactory mechanisms is crucial for developing pest control strategies that can disrupt the weevil's ability to locate food sources or mates. Further research is needed to determine if this compound plays a role in the chemical ecology of this pest.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid](/img/structure/B189903.png)